

A Technical Guide to the Spectroscopic Analysis of 3-Benzoylbenzenesulfonyl Fluoride

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Compound of Interest

Compound Name: 3-Benzoylbenzenesulfonyl fluoride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **3-Benzoylbenzenesulfonyl fluoride**, a compound of interest in synthetic chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the characterization of this and structurally related molecules.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for **3-Benzoylbenzenesulfonyl fluoride**, the following tables summarize the predicted chemical shifts and spectral features based on the analysis of its constituent functional groups: the benzoyl group and the meta-substituted benzenesulfonyl fluoride moiety. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR, ^{13}C NMR, and ^{19}F NMR Data

¹ H NMR (Predicted)	¹³ C NMR (Predicted)	¹⁹ F NMR (Predicted)
Chemical Shift (δ, ppm)	Multiplicity	Assignment
7.50 - 7.70	m	Phenyl-H (benzoyl)
7.70 - 7.90	m	Ar-H (benzoyl)
7.90 - 8.10	m	Ar-H (sulfonyl)
8.10 - 8.30	m	Ar-H (sulfonyl)

Predicted spectra are based on a standard deuterated solvent such as CDCl₃ and referenced to TMS (for ¹H and ¹³C) and CFC₃ (for ¹⁹F).

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (Ketone)	1660 - 1680	Strong
S=O (Sulfonyl)	1370 - 1390 (asymmetric)	Strong
S=O (Sulfonyl)	1170 - 1190 (symmetric)	Strong
S-F (Sulfonyl fluoride)	750 - 850	Strong
C-H (Aromatic)	3000 - 3100	Medium
C=C (Aromatic)	1450 - 1600	Medium to Weak

Table 3: Predicted Mass Spectrometry Data

Analysis Type	Predicted m/z	Interpretation
Molecular Ion (M ⁺)	264.03	[C ₁₃ H ₉ FO ₃ S] ⁺
Key Fragments	187.03	[M - C ₆ H ₅] ⁺
105.03	[C ₆ H ₅ CO] ⁺	
77.04	[C ₆ H ₅] ⁺	

Predictions are for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **3-Benzoylbenzenesulfonyl fluoride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H , ^{13}C , and ^{19}F NMR spectra for structural elucidation.

Materials:

- **3-Benzoylbenzenesulfonyl fluoride** (5-25 mg for ^1H , 50-100 mg for ^{13}C)[1]
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)[1]
- NMR tube (high quality, 5 mm)[1]
- Internal standard (e.g., Tetramethylsilane, TMS)[1]
- Pipettes and vials

Procedure:

- Weigh the appropriate amount of **3-Benzoylbenzenesulfonyl fluoride** and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube.
- Add a small amount of TMS as an internal standard for ^1H and ^{13}C NMR. For ^{19}F NMR, an external reference like CFCl_3 is often used.[2]

- Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
- Acquire the spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).[2] For solid-state NMR, specialized probes and techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) would be employed.[3][4][5]



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **3-Benzoylbenzenesulfonyl fluoride** (~2-5 mg)
- Spectroscopy grade solvent (e.g., methylene chloride or acetone)[6]
- Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette

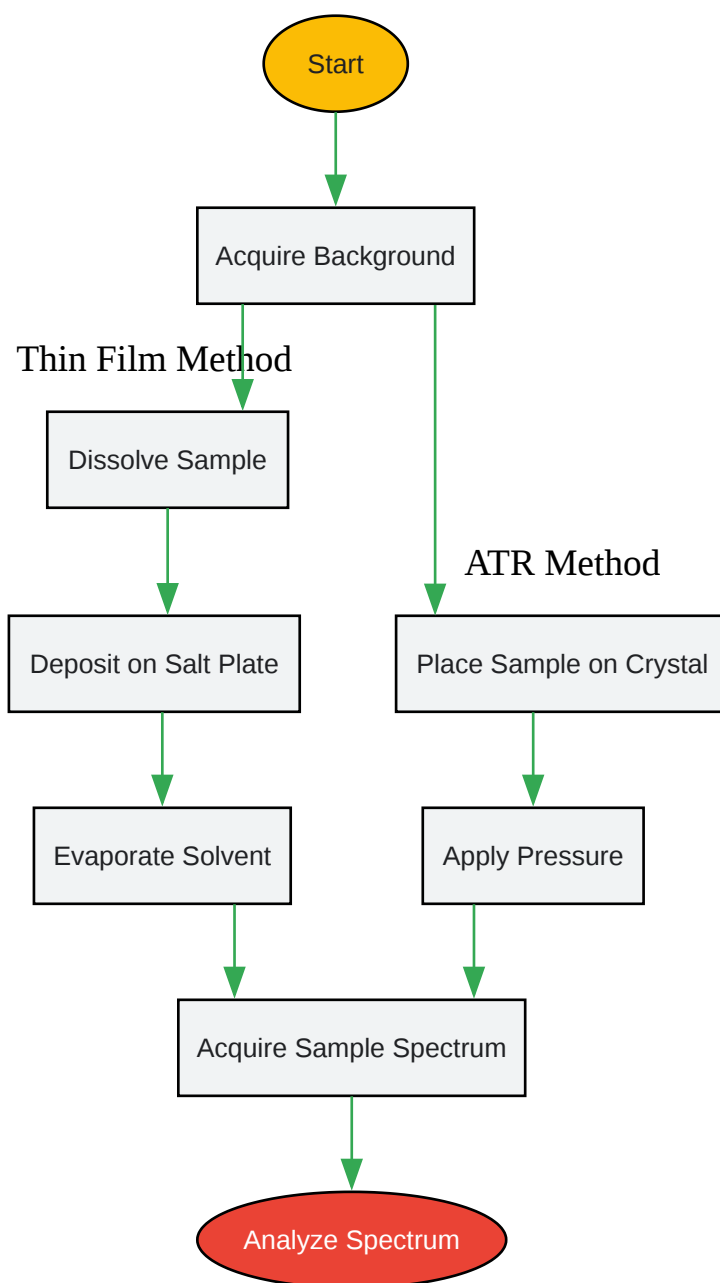
Procedure (Thin Film Method):

- Dissolve a small amount of the solid sample in a few drops of a volatile solvent like methylene chloride.[6]
- Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire the background spectrum.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .

Procedure (ATR Method):

- Ensure the ATR crystal is clean.
- Acquire a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
[7]
- Acquire the sample spectrum.[7]



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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **3-Benzoylbenzenesulfonyl fluoride** (<1 mg)

- Volatile solvent (if using a direct insertion probe)
- Mass spectrometer with an Electron Ionization (EI) source

Procedure (Direct Insertion Probe):

- Dissolve a small amount of the sample in a volatile solvent.
- Apply the solution to the tip of the direct insertion probe and allow the solvent to evaporate.
- Insert the probe into the ion source of the mass spectrometer.
- The sample is volatilized by heating in the high vacuum of the mass spectrometer.[8]
- The gaseous molecules are then ionized by a beam of high-energy electrons (typically 70 eV).[8][9]
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.



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Mass Spectrometry Experimental Workflow

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